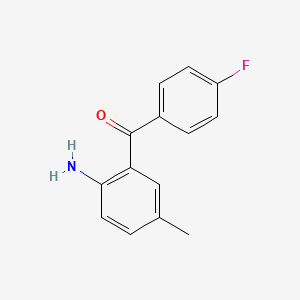
Methanone, (2-amino-5-methylphenyl)(4-fluorophenyl)-
Cat. No. B8702891
Key on ui cas rn:
91713-56-3
M. Wt: 229.25 g/mol
InChI Key: WHIAIKVQXGMCTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04503073
Procedure details


A solution of 119 g (0.44 mole of N-[2-(4-fluorobenzoyl)-4-methylphenyl]acetamide in 500 ml of 95% ethanol and 300 ml of 6N hydrochloric acid was heated at reflux for 16 hr. The solvents were removed on a roto-evaporator and the residue obtained was partitioned between concentrated ammonium hydroxide and benzene. The organic layer was concentrated and the new residue was chromatographed on silica gel, eluting with 10% ethyl acetate in hexane. The product fractions were concentrated and the residue was crystallized from a mixture of cyclohexane and hexane to give 56.3 g (61.5%) of the titled compound as bright yellow crystals, m.p. 70.0°-71.5° C.
Name
N-[2-(4-fluorobenzoyl)-4-methylphenyl]acetamide
Quantity
0.44 mol
Type
reactant
Reaction Step One



Name
Yield
61.5%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:20]=[CH:19][C:5]([C:6]([C:8]2[CH:13]=[C:12]([CH3:14])[CH:11]=[CH:10][C:9]=2[NH:15]C(=O)C)=[O:7])=[CH:4][CH:3]=1>C(O)C.Cl>[NH2:15][C:9]1[CH:10]=[CH:11][C:12]([CH3:14])=[CH:13][C:8]=1[C:6]([C:5]1[CH:19]=[CH:20][C:2]([F:1])=[CH:3][CH:4]=1)=[O:7]
|
Inputs


Step One
|
Name
|
N-[2-(4-fluorobenzoyl)-4-methylphenyl]acetamide
|
|
Quantity
|
0.44 mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C(=O)C2=C(C=CC(=C2)C)NC(C)=O)C=C1
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 16 hr
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvents were removed on a roto-evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was partitioned between concentrated ammonium hydroxide and benzene
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic layer was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the new residue was chromatographed on silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 10% ethyl acetate in hexane
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The product fractions were concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was crystallized from a mixture of cyclohexane and hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=C(C=C1)C)C(=O)C1=CC=C(C=C1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 56.3 g | |
| YIELD: PERCENTYIELD | 61.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 55.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
